molecular formula C21H29N3O3 B280312 ethyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

ethyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Cat. No.: B280312
M. Wt: 371.5 g/mol
InChI Key: OSNANNJFMWYUDL-UHFFFAOYSA-N
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Description

Ethyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines a pyrazole ring and a hexahydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent esterification to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions include various substituted quinoline and pyrazole derivatives, which can have different functional groups attached depending on the reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in inflammation or pain signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: shares similarities with other pyrazole and quinoline derivatives, such as:

Uniqueness

What sets ethyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate apart is its unique combination of a pyrazole ring and a hexahydroquinoline moiety, which imparts distinct chemical and biological properties. This unique structure allows it to interact with different molecular targets and exhibit a range of activities that may not be present in similar compounds.

Properties

Molecular Formula

C21H29N3O3

Molecular Weight

371.5 g/mol

IUPAC Name

ethyl 4-(1-ethyl-3-methylpyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C21H29N3O3/c1-7-24-11-14(12(3)23-24)18-17(20(26)27-8-2)13(4)22-15-9-21(5,6)10-16(25)19(15)18/h11,18,22H,7-10H2,1-6H3

InChI Key

OSNANNJFMWYUDL-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=N1)C)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCC)C

Canonical SMILES

CCN1C=C(C(=N1)C)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCC)C

Origin of Product

United States

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